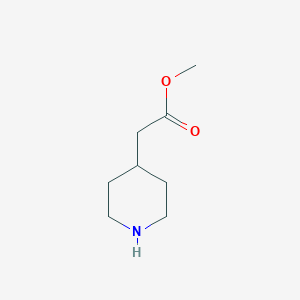

4-Pipéridineacétate de méthyle

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 4-piperidineacetate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it plays a crucial role in developing:

- Analgesics : This compound has been linked to the synthesis of potent narcotic analgesics, including remifentanil, which is known for its rapid onset and short duration of action .

- Anti-inflammatory Drugs : Its derivatives have shown promise in creating medications that target inflammation pathways, making them useful in treating conditions like arthritis .

Neuroscience Research

In neuroscience, methyl 4-piperidineacetate is employed to study neurotransmitter systems. Research indicates that it can influence the mechanisms of action for treatments aimed at neurological disorders such as:

- Alzheimer's Disease : Studies have suggested that compounds derived from methyl 4-piperidineacetate may inhibit acetylcholinesterase, potentially improving cholinergic functions and cognitive performance .

- Parkinson's Disease : Its derivatives are being investigated for their ability to modulate neurotransmitter release and improve motor function in animal models .

Organic Synthesis

In organic chemistry, methyl 4-piperidineacetate serves as a building block for synthesizing more complex molecules. It facilitates:

- C-H Activation Reactions : The compound is involved in C-2 arylation processes through transition metal-catalyzed sp³ C-H activation, allowing for the development of new chemical entities with diverse biological activities .

- Polymer Chemistry : It has applications in formulating polymers and coatings, enhancing their properties such as flexibility and durability .

Biochemical Applications

Methyl 4-piperidineacetate is significant in biochemical research, particularly in designing enzyme inhibitors:

- Therapeutic Targets : Compounds derived from this acetate have been shown to inhibit specific enzymes involved in disease processes, providing a pathway for developing targeted therapies .

- Cancer Research : Some studies indicate that derivatives exhibit antiproliferative properties against various cancer cell lines, suggesting potential applications in oncology .

Material Science

The compound is also explored within material science for its potential use in:

- Coatings and Polymers : Research has indicated that methyl 4-piperidineacetate can enhance the properties of materials used in various industrial applications, including coatings that require specific physical characteristics .

Case Study 1: Analgesic Development

A study highlighted the synthesis of remifentanil from methyl 4-piperidineacetate, demonstrating its efficacy as a rapid-onset analgesic with minimal side effects during surgical procedures. The study emphasized the importance of this compound as a precursor for developing new pain management therapies.

Case Study 2: Neuroprotective Properties

Research investigating the neuroprotective effects of methyl 4-piperidineacetate derivatives found significant improvements in cognitive function among treated subjects with neurodegenerative conditions. The findings suggest potential therapeutic avenues for diseases like Alzheimer's.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Analgesics (e.g., remifentanil) | Rapid onset; effective pain relief |

| Neuroscience Research | Cognitive enhancement | Potential AChE inhibition |

| Organic Synthesis | Building block for complex molecules | Facilitates C-H activation reactions |

| Biochemical Applications | Enzyme inhibitors | Targeted therapies for various diseases |

| Material Science | Coating formulations | Improved material properties |

Mécanisme D'action

Methyl 4-piperidineacetate, also known as methyl 2-(piperidin-4-yl)acetate, is a compound of interest in the field of drug discovery due to its potential therapeutic effects on the central nervous system . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Piperidine derivatives, which include methyl 4-piperidineacetate, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some piperidine derivatives have been found to inhibit the reuptake of norepinephrine and dopamine, thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Biochemical Pathways

Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (15721) and molecular formula (C8H15NO2) suggest that it may have favorable pharmacokinetic properties .

Result of Action

Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the compound should be stored at 2-8°c and protected from light to maintain its stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-piperidineacetate typically involves the esterification of 4-piperidineacetic acid with methanol in the presence of an acid catalyst . The reaction conditions are generally mild, with the reaction being carried out at room temperature or slightly elevated temperatures. The process involves the following steps:

- Dissolving 4-piperidineacetic acid in methanol.

- Adding a catalytic amount of sulfuric acid or hydrochloric acid.

- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Neutralizing the reaction mixture with a base such as sodium bicarbonate.

- Extracting the product with an organic solvent such as dichloromethane.

- Purifying the product by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of Methyl 4-piperidineacetate may involve continuous flow processes to enhance efficiency and yield . The use of automated systems and reactors allows for precise control of reaction conditions, leading to higher purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 4-piperidineacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-piperidineacetic acid.

Reduction: Reduction of the ester group can yield 4-piperidineethanol.

Substitution: The ester group can be substituted with other functional groups, such as amines or halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products:

Oxidation: 4-Piperidineacetic acid.

Reduction: 4-Piperidineethanol.

Substitution: Various substituted piperidine derivatives.

Comparaison Avec Des Composés Similaires

Methyl 4-piperidineacetate can be compared with other similar compounds, such as:

4-Piperidineacetic acid: The parent compound from which Methyl 4-piperidineacetate is derived.

4-Piperidineethanol: A reduction product of Methyl 4-piperidineacetate.

Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.

Uniqueness: Methyl 4-piperidineacetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity . Its versatility as a building block in organic synthesis and its potential therapeutic applications make it a valuable compound in scientific research and pharmaceutical development .

Activité Biologique

Methyl 4-piperidineacetate, also known as methyl 2-(piperidin-4-yl)acetate, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Profile

- Chemical Formula : C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- CAS Number : 168986-49-0

Methyl 4-piperidineacetate exhibits a variety of biological activities primarily linked to its interaction with neurotransmitter systems and enzymes.

- Neurotransmitter Modulation : The compound acts on the central nervous system (CNS), potentially influencing neurotransmitter levels and activity. It is particularly noted for its interaction with acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine, which is essential for memory and learning processes .

- Biochemical Pathways : Piperidine derivatives, including methyl 4-piperidineacetate, are known to affect multiple biochemical pathways, leading to various cellular responses. These include anti-inflammatory effects and potential applications in treating neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic properties of methyl 4-piperidineacetate suggest favorable absorption and distribution characteristics:

- Blood-Brain Barrier Penetration : Due to its lipophilic nature, the compound readily crosses the blood-brain barrier, making it suitable for CNS-targeted therapies .

- Metabolism : Upon administration, methyl 4-piperidineacetate is hydrolyzed by AChE to yield hydrophilic metabolites that are retained in the brain, enhancing its therapeutic potential in neurological conditions .

Biological Activities

Methyl 4-piperidineacetate has been associated with several biological activities:

- Anticancer Activity : Research indicates that piperidine derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor growth .

- Antimicrobial Properties : Some studies suggest that methyl 4-piperidineacetate may possess antimicrobial effects, although specific data on this activity is limited.

- Neurological Effects : The compound has shown promise in modulating cognitive functions and may be beneficial in treating conditions like Alzheimer's disease due to its effect on AChE activity .

Case Studies and Research Findings

Several studies have highlighted the biological significance of methyl 4-piperidineacetate:

- Study on AChE Activity : A study demonstrated that methyl 4-piperidineacetate significantly inhibited AChE activity in vitro, suggesting its potential use as a therapeutic agent in Alzheimer's disease treatment .

- In Vivo Studies : Biodistribution studies using radiolabeled versions of piperidine derivatives showed rapid accumulation in brain regions associated with high AChE activity, indicating effective targeting for neurological applications .

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

methyl 2-piperidin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUIHMBRJVKANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363927 | |

| Record name | Methyl 4-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168986-49-0 | |

| Record name | Methyl 4-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168986-49-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research highlights Methyl 4-piperidineacetate as a major component of Punica granatum ethanolic extract. What is known about how this compound might contribute to the larvicidal and repellent effects observed against mosquitoes?

A1: While the research identifies Methyl 4-piperidineacetate as a main component in the Punica granatum extract, it does not directly investigate the specific mechanism of action of this compound on mosquitoes. [] Further research is needed to understand if Methyl 4-piperidineacetate is solely responsible for the observed effects or if it acts synergistically with other components of the extract. Studies focusing on the interaction of Methyl 4-piperidineacetate with mosquito larval and adult targets, such as neurological receptors or developmental pathways, could elucidate its role in larvicidal and repellent activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.